Spectroscopic Profile of 4-Chloro-6-fluoroindan-1-one: A Technical Guide
Spectroscopic Profile of 4-Chloro-6-fluoroindan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 4-Chloro-6-fluoroindan-1-one, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in publicly accessible databases, this document presents a predictive analysis based on the known spectroscopic properties of structurally analogous compounds, including 4-chloro-1-indanone, 5-chloro-1-indanone, and 6-fluoroindan-1-one. This guide is intended to support researchers in the identification, characterization, and quality control of 4-Chloro-6-fluoroindan-1-one.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Chloro-6-fluoroindan-1-one. These predictions are derived from the analysis of related substituted indanones and general principles of spectroscopy.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 7.4 - 7.6 | d | ~ 8.0 | 1H | Ar-H |
| ~ 7.1 - 7.3 | d | ~ 8.0 | 1H | Ar-H |
| ~ 3.1 - 3.3 | t | ~ 6.0 | 2H | -CH₂- (alpha to C=O) |
| ~ 2.7 - 2.9 | t | ~ 6.0 | 2H | -CH₂- (beta to C=O) |
Note: The aromatic proton signals will be influenced by both the chloro and fluoro substituents, leading to distinct doublet splittings.
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| > 200 | C=O (Ketone) |
| ~ 160 - 165 (d) | C-F |
| ~ 150 - 155 | Ar-C (quaternary) |
| ~ 135 - 140 | Ar-C (quaternary) |
| ~ 130 - 135 | Ar-C-Cl |
| ~ 125 - 130 | Ar-CH |
| ~ 115 - 120 (d) | Ar-CH |
| ~ 35 - 40 | -CH₂- (alpha to C=O) |
| ~ 25 - 30 | -CH₂- (beta to C=O) |
Note: The carbon attached to the fluorine atom will exhibit a characteristic doublet due to C-F coupling.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1710 - 1730 | Strong | C=O stretch (Ketone) |
| ~ 1600 - 1580 | Medium | Aromatic C=C stretch |
| ~ 1250 - 1200 | Strong | C-F stretch |
| ~ 800 - 750 | Strong | C-Cl stretch |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| ~ 184/186 | High | [M]⁺ and [M+2]⁺ (Molecular ion peaks, ~3:1 ratio) |
| ~ 156/158 | Medium | [M - CO]⁺ |
| ~ 149 | Medium | [M - Cl]⁺ |
| ~ 121 | Medium | [M - CO - Cl]⁺ |
Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above. These methods are standard for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 4-Chloro-6-fluoroindan-1-one (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃, ~0.7 mL), in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The spectra are recorded on a 400 MHz (or higher) NMR spectrometer.[2] For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3] The sample can be prepared in one of the following ways:
-
KBr Pellet: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
-
Solution: The sample is dissolved in a suitable solvent (e.g., chloroform or carbon tetrachloride) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.[4] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.[6][7] The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS). In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.[8] The resulting ions are then accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[9] The detector records the abundance of each ion, generating the mass spectrum.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like 4-Chloro-6-fluoroindan-1-one.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. LabXchange [labxchange.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. measurlabs.com [measurlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
